(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile
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Overview
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route might include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Formation of the Prop-2-enenitrile Moiety: The prop-2-enenitrile moiety can be introduced through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde in the presence of a base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction using a suitable phenol derivative and a halogenated benzimidazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Benzimidazole derivatives are known for their ability to interact with biological targets, making them potential candidates for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may act on specific molecular targets, leading to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile would depend on its specific interactions with molecular targets. Typically, benzimidazole derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile
- (Z)-2-(1H-benzimidazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile
- (Z)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the specific configuration of the double bond (Z-configuration) can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-17-8-2-3-10-19(17)16-28-23-13-7-4-9-18(23)14-20(15-25)24-26-21-11-5-6-12-22(21)27-24/h2-14H,16H2,1H3,(H,26,27)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVAZZAMELFRMI-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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